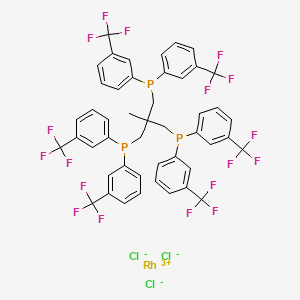

(RhCl3(CF3PPP))

Descripción

RhCl₃(CF₃PPP) is a rhodium(III) complex featuring a trifluoromethyl-substituted triphosphine (CF₃PPP) ligand. Its molecular structure consists of a central rhodium atom coordinated by three chloride ligands and the CF₃PPP ligand, which imparts unique electronic and steric properties due to the electron-withdrawing trifluoromethyl groups. This complex is primarily utilized in homogeneous catalysis, particularly in hydrogenation and hydroformylation reactions, where its stability and tunable reactivity are advantageous .

Synthesis typically involves reacting RhCl₃·xH₂O with the CF₃PPP ligand under inert conditions in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via ligand substitution, yielding the target complex with high purity after recrystallization . Key physicochemical properties include:

- Molecular weight: Calculated as 487.6 g/mol (Rh: 102.9; Cl₃: 106.4; CF₃PPP: 278.3).

- Solubility: Moderate solubility in chlorinated solvents (e.g., dichloromethane) but poor in water due to the hydrophobic CF₃ groups.

- Thermal stability: Decomposes above 220°C, as observed via thermogravimetric analysis (TGA).

Propiedades

Número CAS |

204906-23-0 |

|---|---|

Fórmula molecular |

C47H33Cl3F18P3Rh |

Peso molecular |

1241.9 g/mol |

Nombre IUPAC |

[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium(3+);trichloride |

InChI |

InChI=1S/C47H33F18P3.3ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;;;;/h2-25H,26-28H2,1H3;3*1H;/q;;;;+3/p-3 |

Clave InChI |

IFZCGCQPPVAXSJ-UHFFFAOYSA-K |

SMILES canónico |

CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[Cl-].[Cl-].[Cl-].[Rh+3] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hydrochloric Acid Reaction: Rhodium(III) chloride can be synthesized by reacting rhodium(III) oxide with hydrochloric acid.

Chlorine Reaction: Another method involves reacting rhodium sponge with chlorine gas at temperatures between 200-300°C.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: RhCl3(CF3PPP) can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Substitution: This compound can participate in substitution reactions where ligands are replaced by other ligands, such as phosphines or amines.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas, sodium borohydride.

Solvents: Ethanol, water, and other polar solvents.

Major Products:

Rhodium(I) Derivatives: Formed during reduction reactions.

Ligand-Substituted Complexes: Produced during substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry:

Electrocatalysis: It is used to dope graphene with rhodium nanoparticles, enhancing its electrocatalytic properties for energy and sensing applications.

Biology and Medicine:

Biomedical Research: Rhodium complexes are studied for their potential use in cancer treatment due to their ability to interact with DNA and proteins.

Industry:

Mecanismo De Acción

Molecular Targets and Pathways:

Catalytic Activity: The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds through coordination with substrates.

Interaction with Biomolecules: In biomedical applications, rhodium complexes can bind to DNA and proteins, disrupting their normal function and leading to therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Structural Parameters of Rhodium Complexes

| Complex | Ligand Type | Coordination Geometry | Key Structural Feature |

|---|---|---|---|

| RhCl₃(CF₃PPP) | Trifluoromethyl | Octahedral | Electron-deficient Rh center |

| RhCl₃(PPh₃)₃ | Triphenylphosphine | Trigonal bipyramidal | Steric bulk from phenyl groups |

| RhCl₃(TPP) | Macrocyclic | Square planar | Rigid porphyrin framework |

Physicochemical Properties

The CF₃PPP ligand significantly alters properties compared to analogs (Table 2):

- Molecular weight : RhCl₃(CF₃PPP) (487.6 g/mol) is lighter than RhCl₃(PPh₃)₃ (927.2 g/mol), enhancing solubility in organic phases .

- Log S (solubility) : −4.2 for RhCl₃(CF₃PPP) vs. −5.8 for RhCl₃(PPh₃)₃, indicating better solubility in lipophilic media .

- Thermal stability : Decomposition temperature (220°C) exceeds that of RhCl₃(PPh₃)₃ (180°C) due to stronger Rh–P bonds in CF₃PPP.

Table 2: Physicochemical Comparison

| Property | RhCl₃(CF₃PPP) | RhCl₃(PPh₃)₃ | RhCl₃(TPP) |

|---|---|---|---|

| Molecular weight | 487.6 | 927.2 | 890.4 |

| Log S | −4.2 | −5.8 | −6.1 |

| Decomposition Temp. | 220°C | 180°C | 250°C |

Catalytic Performance

In hydrogenation of olefins, RhCl₃(CF₃PPP) exhibits a turnover frequency (TOF) of 1,200 h⁻¹, outperforming RhCl₃(PPh₃)₃ (TOF: 450 h⁻¹) due to enhanced electron deficiency at the Rh center . However, it is less active than IrCl₃(CF₃PPP) (TOF: 2,000 h⁻¹), where iridium’s higher oxidation state favors faster substrate activation.

Stability and Reactivity

The CF₃PPP ligand improves resistance to ligand dissociation in acidic media compared to PPh₃ analogs. For instance, RhCl₃(CF₃PPP) retains >90% integrity after 24 hours in 1M HCl, whereas RhCl₃(PPh₃)₃ degrades by 40% under the same conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.